molecular formula C14H17N3O4S B10914352 Methyl 1-(3-methoxypropyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 1-(3-methoxypropyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B10914352
M. Wt: 323.37 g/mol
InChI Key: VHAPEIJIPBRRNR-UHFFFAOYSA-N
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Description

Methyl 1-(3-methoxypropyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, a methoxypropyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-methoxypropyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as zinc chloride or copper salts, and solvents like dimethyl sulfoxide or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(3-methoxypropyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkylating agents like methyl iodide, ethyl bromide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Methyl 1-(3-methoxypropyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(3-methoxypropyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to the suppression of inflammatory responses and promotion of neuronal cell survival . This mechanism makes it a potential candidate for neuroprotective therapies.

Comparison with Similar Compounds

Uniqueness: Methyl 1-(3-methoxypropyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxypropyl and sulfanyl groups enhances its ability to interact with molecular targets involved in neuroprotection and anti-inflammatory pathways.

Properties

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

methyl 1-(3-methoxypropyl)-7-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C14H17N3O4S/c1-8-7-9(13(19)21-3)10-11(15-8)17(5-4-6-20-2)14(22)16-12(10)18/h7H,4-6H2,1-3H3,(H,16,18,22)

InChI Key

VHAPEIJIPBRRNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)NC(=S)N(C2=N1)CCCOC)C(=O)OC

Origin of Product

United States

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